

A Researcher's Guide to Commercial Enteropeptidase Enzymes: A Side-by-Side Comparison

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Compound of Interest

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For researchers, scientists, and drug development professionals navigating the market of commercial **enteropeptidase** enzymes, selecting the optimal product is crucial for the successful cleavage of fusion proteins. This guide provides a comparative overview of commercially available recombinant **enteropeptidase** enzymes, supported by detailed experimental protocols to enable independent performance evaluation.

Enteropeptidase, also known as enterokinase, is a highly specific serine protease that recognizes the canonical amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine residue.[1][2] This specificity makes it an invaluable tool in biotechnology for the removal of affinity tags from recombinant fusion proteins, yielding a native protein sequence.[3] However, the performance of commercial **enteropeptidase** preparations can vary between suppliers due to differences in enzyme source, formulation, and purity.

This guide aims to provide a clear comparison of key specifications from major suppliers. Due to the lack of standardized reporting for specific activity and the absence of independent comparative studies, we also provide robust protocols for in-house validation of enzyme performance, empowering researchers to make data-driven decisions tailored to their specific applications.

Comparative Overview of Commercial Enteropeptidase Enzymes

The following table summarizes the specifications of recombinant **enteropeptidase** enzymes from several major suppliers. It is important to note that a direct comparison of "Specific Activity" is challenging due to the different units and assay conditions employed by each manufacturer. Researchers are encouraged to use the provided protocols for a standardized internal comparison.

Supplier	Product Name	Source	Purity	Specific Activity	Unit Definition	Formulation Highlights
R&D Systems (a Bio-Techne brand)	Recombinant Bovine Enteropeptidase/Enterokinase, CF	E. coli-derived bovine	>90%	>35 nmol/min/ μ g	Cleavage of a colorimetric peptide substrate (Z-Lys-SBzl).	Supplied as a filtered solution in Glycerol, NaCl, and HEPES.
R&D Systems (a Bio-Techne brand)	Recombinant Human Enteropeptidase/Enterokinase, CF	NS0-derived human	>90%	>10,000 pmol/min/ μ g[4]	Cleavage of a colorimetric peptide substrate (Z-Lys-SBzl).[4]	Supplied as a filtered solution in Tris, NaCl, and CaCl ₂ . [4]
Sigma-Aldrich (Merck)	Recombinant Enterokinase	E. coli-derived bovine	Information not provided	Information not provided	One unit will cleave 50 μ g of a fusion protein in 16 hours at 23°C.	Supplied as a solution in 50% glycerol.
Cayman Chemical	Enteropeptidase (bovine, recombinant)	Yeast-expressed bovine	\geq 95%	Information not provided	Not specified.	Lyophilized from Tris-HCl, CaCl ₂ , NaCl, and glycerol.[5]
NEB	Enterokinase, Bovine	E. coli-derived bovine	Information not provided	Information not provided	Not specified.	Information not provided.

MyBioSource	Enteropeptidase/Enterokinase Cleavage Kit	Human	Information not provided	"Highly active"	Sufficient for cleaving at least 5 mg of target protein.[6]	Contains the light chain fragment of human Enteropeptidase.[6]
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Note: "CF" indicates Carrier-Free. This information is based on publicly available data from supplier websites as of late 2025 and is subject to change. Researchers should always refer to the most current product datasheets.

Experimental Protocols for In-House Comparison

To facilitate a direct and unbiased comparison of **enteropeptidase** performance, the following detailed experimental protocols are provided.

Protocol 1: Standardized Fluorometric Assay for Specific Activity

This protocol allows for the determination of the specific activity of different **enteropeptidase** preparations using a commercially available fluorogenic substrate.

1. Principle: The assay measures the enzymatic activity of **enteropeptidase** by monitoring the cleavage of a synthetic peptide substrate containing the DDDDK recognition sequence, which is flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme activity.

2. Materials:

- **Enteropeptidase** enzymes from different suppliers
- **Enteropeptidase** Fluorogenic Substrate (e.g., GD4K-AFC or similar)
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 8.0

- 96-well black, flat-bottom microplate
- Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 380 nm/500 nm for AFC)[7]
- Bovine Serum Albumin (BSA) for standard curve (optional, for protein quantification)

3. Procedure:

- Enzyme Preparation: Reconstitute or dilute the **enteropeptidase** enzymes from different suppliers to a working stock solution in Assay Buffer. It is recommended to determine the protein concentration of each enzyme stock for accurate specific activity calculation.
- Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
- Reaction Setup:
 - In a 96-well microplate, add 50 μ L of Assay Buffer to each well.
 - Add a small volume (e.g., 1-10 μ L) of each **enteropeptidase** dilution to triplicate wells. Include a buffer-only control (no enzyme).
 - Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Add 50 μ L of the substrate working solution to all wells to start the reaction.
- Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every minute.[7]
- Data Analysis:
 - Determine the initial reaction velocity (V_0) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
 - Subtract the slope of the no-enzyme control from all experimental values.

- If a standard curve with the free fluorophore was generated, convert the V_0 from RFU/min to pmol/min.
- Calculate the specific activity (pmol/min/ μ g) by dividing the activity (pmol/min) by the amount of enzyme (μ g) in the reaction.

Protocol 2: On-Target and Off-Target Cleavage Assessment of a Fusion Protein

This protocol evaluates the efficiency of on-target cleavage and identifies any non-specific cleavage of a user-defined fusion protein.

1. Principle: A fusion protein containing the **enteropeptidase** recognition site is incubated with different commercial **enteropeptidase** enzymes. The cleavage products are then analyzed by SDS-PAGE to assess the extent of cleavage and the appearance of any unexpected fragments. Mass spectrometry can be used for definitive identification of cleavage sites.

2. Materials:

- Purified fusion protein with an accessible **enteropeptidase** cleavage site.
- **Enteropeptidase** enzymes from different suppliers.
- Cleavage Buffer: 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl_2 , pH 8.0 (or as recommended by the enzyme supplier).
- SDS-PAGE equipment and reagents.
- Coomassie Brilliant Blue or silver stain.
- Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS) for off-target analysis.[\[8\]](#)

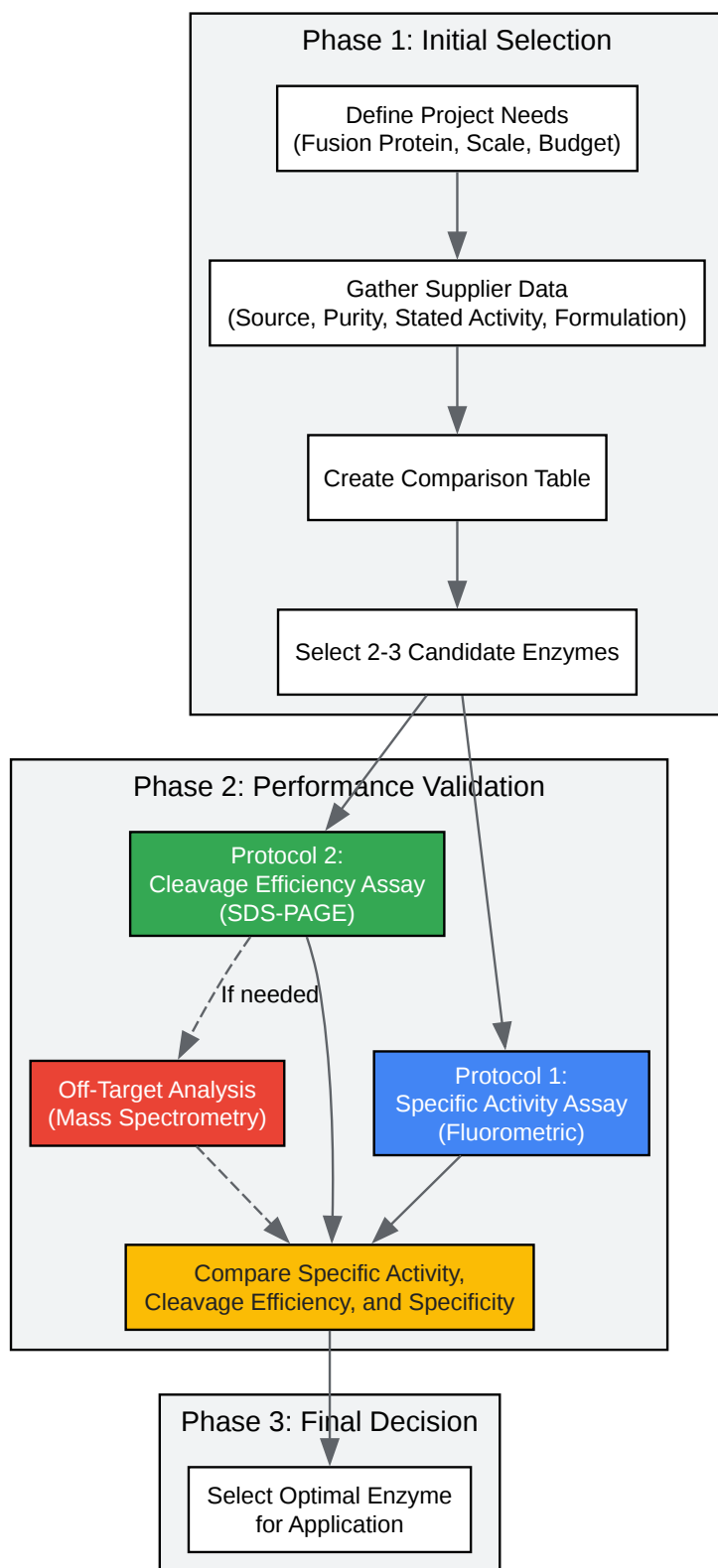
3. Procedure:

- Reaction Setup:
 - For each **enteropeptidase** to be tested, set up a series of reactions with varying enzyme-to-substrate ratios (e.g., 1:1000, 1:500, 1:100 w/w).

- Incubate a fixed amount of the fusion protein (e.g., 20 µg) with the calculated amount of each **enteropeptidase** in Cleavage Buffer.
- Include a control reaction with the fusion protein but no enzyme.
- Incubate all reactions at a constant temperature (e.g., 25°C or 37°C).
- Time Course Analysis:
 - At various time points (e.g., 0, 1, 4, 8, and 16 hours), withdraw a small aliquot from each reaction.
 - Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- SDS-PAGE Analysis:
 - Run the samples from each time point on an SDS-PAGE gel.
 - Stain the gel to visualize the protein bands.
 - Analyze the gel to determine the disappearance of the full-length fusion protein and the appearance of the expected cleavage products.
 - Look for any additional, unexpected bands which may indicate off-target cleavage.
- Mass Spectrometry for Off-Target Cleavage (Optional but Recommended):
 - For reactions showing significant cleavage or unexpected bands, analyze the samples by mass spectrometry.[\[8\]](#)[\[9\]](#)
 - Compare the masses of the observed fragments to the theoretical masses of the expected cleavage products.
 - Use peptide mass fingerprinting or MS/MS sequencing to identify the precise location of any off-target cleavage events.

Visualization of Experimental Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in selecting and validating a commercial **enteropeptidase** enzyme.



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Caption: Workflow for selecting and validating a commercial **enteropeptidase**.

Conclusion

The selection of a commercial **enteropeptidase** is a critical step in many protein purification workflows. While manufacturers provide some useful information, the lack of standardized activity units and independent comparative data necessitates a careful in-house evaluation. By utilizing the structured comparison table and the detailed experimental protocols provided in this guide, researchers can systematically assess the performance of different commercial **enteropeptidase** enzymes. This data-driven approach will enable the selection of the most efficient, specific, and cost-effective enzyme, ultimately contributing to the successful production of high-quality recombinant proteins for research and therapeutic development.

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